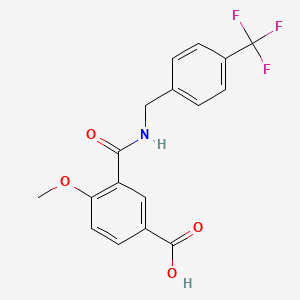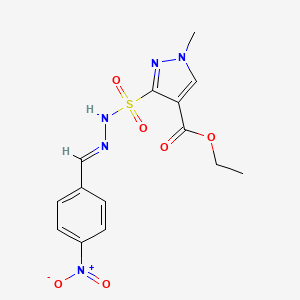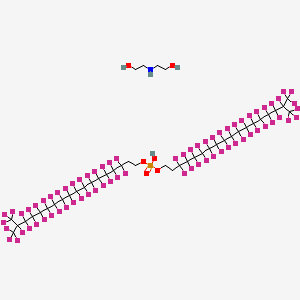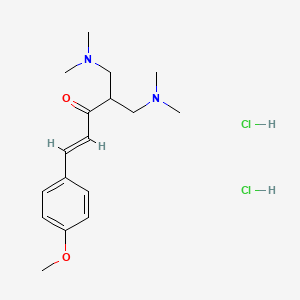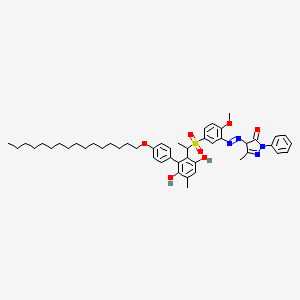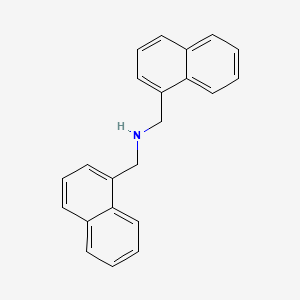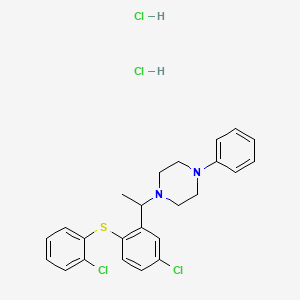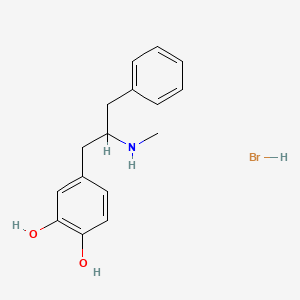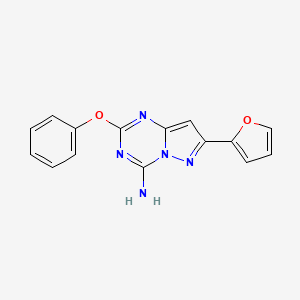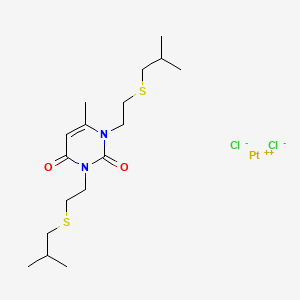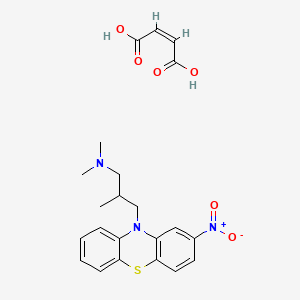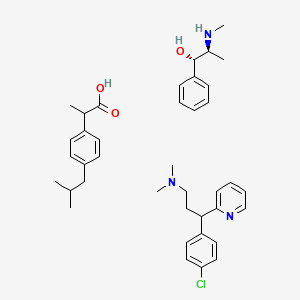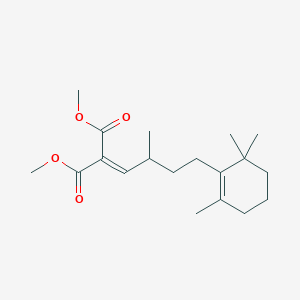
Propanedioic acid, 2-(2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butylidene)-, 1,3-dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedioic acid, (2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butylidene)-, dimethyl ester is a complex organic compound It is known for its unique structure, which includes a cyclohexene ring with multiple methyl groups and a propanedioic acid ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, (2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butylidene)-, dimethyl ester typically involves the esterification of propanedioic acid with the appropriate alcohol under acidic conditions. The reaction may be catalyzed by sulfuric acid or other strong acids to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and catalysts is crucial in industrial settings to ensure cost-effectiveness and environmental compliance .
Analyse Chemischer Reaktionen
Types of Reactions
Propanedioic acid, (2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butylidene)-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Wissenschaftliche Forschungsanwendungen
Propanedioic acid, (2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butylidene)-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may have biological activity and can be used in the study of biochemical pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of propanedioic acid, (2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butylidene)-, dimethyl ester involves its interaction with molecular targets through its ester and cyclohexene functional groups. These interactions can lead to various biochemical effects, depending on the specific pathways and targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid with similar reactivity.
Diethyl malonate: Another ester of malonic acid, often used in similar applications.
Methyl malonate: A related compound with one less ester group.
Uniqueness
Propanedioic acid, (2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butylidene)-, dimethyl ester is unique due to its complex structure, which includes a cyclohexene ring and multiple methyl groups. This structure imparts distinct chemical properties and reactivity compared to simpler malonic acid esters .
Eigenschaften
CAS-Nummer |
165101-55-3 |
|---|---|
Molekularformel |
C19H30O4 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
dimethyl 2-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)butylidene]propanedioate |
InChI |
InChI=1S/C19H30O4/c1-13(12-15(17(20)22-5)18(21)23-6)9-10-16-14(2)8-7-11-19(16,3)4/h12-13H,7-11H2,1-6H3 |
InChI-Schlüssel |
XMGQHEJRDAUXIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(CCC1)(C)C)CCC(C)C=C(C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


